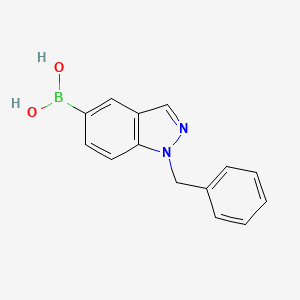
(1-Benzyl-1H-indazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Benzyl-1H-indazol-5-yl)boronic acid” is a research chemical with the CAS Number: 1191062-74-4. It has a molecular formula of C14H13BN2O2 and a molecular weight of 252.08 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H13BN2O2/c18-15(19)13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9,18-19H,10H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 252.08 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Homoscorpionates and Complex Formation
Boronic acid derivatives, including those similar to (1-Benzyl-1H-indazol-5-yl)boronic acid, have been synthesized and investigated for their potential to form octahedral homo- and heteroleptic complexes with metals such as Co, Fe, and Zn. These studies explore the regiochemistry of boronic acid compounds and their application in creating complex metal structures for potential use in catalysis and materials science. The synthesis of hydrotris(indazolyl)borates demonstrates the versatility of boronic acid derivatives in forming ligands with unique regiochemistries (Rheingold, Haggerty, Yap, & Trofimenko, 1997).
Solvent-Free Synthesis
The solvent-free one-pot synthesis of 1,2,3-triazole derivatives demonstrates another application of boronic acids in organic chemistry. This method utilizes aryl boronic acids in a three-component coupling reaction, highlighting the role of boronic acids in facilitating green chemistry practices by avoiding hazardous solvents and simplifying purification processes (Mukherjee, Ahammed, Bhadra, & Ranu, 2013).
Supramolecular Chemistry
Research on boronic acids has extended into supramolecular chemistry, where their dynamic covalent reactivity is exploited for the formation of H-bonded complexes. This has opened new avenues in materials science and catalysis, where boronic acids act as building blocks for designing functional materials with tailored properties (Georgiou et al., 2017).
Biomedical Applications
Boronic acid-containing polymers have shown promise in various biomedical applications, including HIV, obesity, diabetes, and cancer treatment. Their unique reactivity and responsive nature make them valuable in the development of new biomaterials, underscoring the potential of boronic acid derivatives in medical research (Cambre & Sumerlin, 2011).
Synthesis of Piperazinones
The ability of boronic acids to react with 1,2-diamines and glyoxylic acid to produce piperazinones in a one-step process illustrates their utility in synthesizing complex organic molecules. This application is relevant in pharmaceutical synthesis, where efficiency and selectivity are paramount (Petasis & Patel, 2000).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities . They interact with various targets, including enzymes and receptors, involved in numerous biological processes .
Mode of Action
Boronic acids are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues . This allows them to modulate the activity of their target proteins. The indazole moiety in the compound could potentially interact with biological targets through pi-pi stacking or hydrogen bonding .
Biochemical Pathways
Similar compounds have been reported to influence a variety of pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases .
Pharmacokinetics
It’s known that the compound is an off-white solid and is highly soluble in water and other polar solvents . This suggests that it could potentially be well-absorbed in the body. The boronic acid moiety might undergo metabolism to form boronate esters in the presence of diols, such as glucose .
Result of Action
Similar compounds have been reported to exhibit antiproliferative activity, inhibiting cell growth of many neoplastic cell lines .
Action Environment
The action of (1-Benzyl-1H-indazol-5-yl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the boronic acid moiety . Additionally, the presence of diols in the environment could lead to the formation of boronate esters, potentially affecting the compound’s activity .
Propriétés
IUPAC Name |
(1-benzylindazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O2/c18-15(19)13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9,18-19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDTVOPUUATJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)CC3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

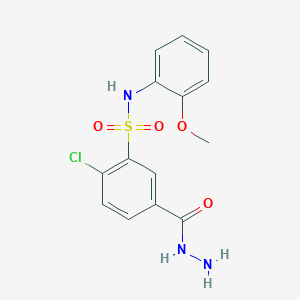
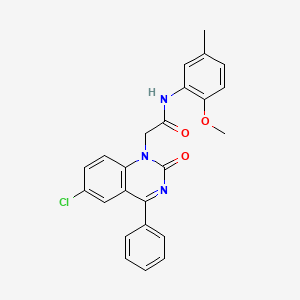

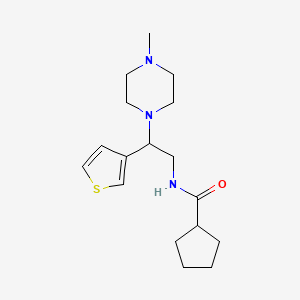

![Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2747355.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2747356.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide](/img/structure/B2747358.png)
![1-ethyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2747360.png)
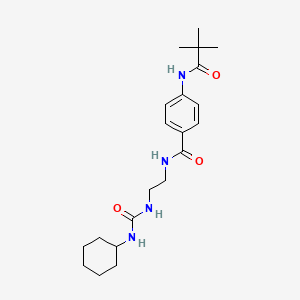
![(E)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2747364.png)
![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2747365.png)
amino}benzoic acid](/img/structure/B2747366.png)
![2-cyclopentyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2747367.png)